10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one
Description
10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one is a complex organic compound belonging to the quinazoline family
Propriétés
IUPAC Name |
spiro[3,10-diazatetracyclo[9.8.0.03,9.012,17]nonadeca-1(11),9,12,14,16-pentaene-19,1'-cyclohexane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-21-19-20(23-18-11-3-1-8-14-24(18)21)17-10-5-4-9-16(17)15-22(19)12-6-2-7-13-22/h4-5,9-10H,1-3,6-8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMVWZKEUHMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C(=O)N2CC1)C4(CCCCC4)CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one typically involves multi-step organic reactions. Starting from a suitable quinazoline precursor, cyclization reactions facilitated by acid or base catalysts are employed. For instance, a common route includes the condensation of a 2-aminobenzo[h]quinazoline with a cyclohexanone derivative under controlled temperature and solvent conditions.
Industrial Production Methods
On an industrial scale, continuous flow reactors might be used to optimize reaction efficiency and yield. These reactors allow precise control over reaction parameters, minimizing by-products and ensuring higher purity of the final compound. The choice of solvent, temperature, and catalyst is crucial to achieving the desired product on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one can undergo a variety of chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide can convert it into derivatives with altered pharmacological properties.
Reduction: Using reducing agents such as lithium aluminium hydride to produce more simplified ring structures.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives, can modify the quinazoline ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents under UV light or heat to facilitate the reaction.
Major Products
Major products of these reactions often include various substituted quinazolines, which might have different biological activities and chemical properties.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing complex organic molecules and materials with advanced properties.
Biology: Investigating its role as an enzyme inhibitor or receptor antagonist.
Medicine: Potential therapeutic uses such as anti-inflammatory or anticancer agents, given its ability to interact with specific biological pathways.
Industry: In developing novel materials with unique chemical and physical properties for use in electronics or pharmaceuticals.
Mécanisme D'action
The exact mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. Pathways influenced by this compound include those regulating cell proliferation, apoptosis, or inflammation, which are critical in disease modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds like 5H-spiro[azepino[2,1-b]quinazolinone derivatives, which share the spirocyclic framework, and other quinazoline-based drugs like gefitinib and erlotinib, used in cancer therapy, are structurally related.
Uniqueness
10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one stands out due to its intricate spirocyclic structure, providing unique electronic properties and greater rigidity compared to its simpler analogs, potentially offering improved selectivity and efficacy in its applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
